1.88× Higher OFET Hole Mobility with Furan-Flanked DPP vs. Thiophene-Flanked DPP in (E)-1,2-Di(furan-2-yl)ethene-Based Copolymers
In a direct head-to-head comparison, the alternating copolymer P(FDPP-FVF)—incorporating (E)-1,2-di(furan-2-yl)ethene as the electron-donating linker with furan-flanked diketopyrrolopyrrole (DPP)—delivered a highest hole mobility of 0.45 cm²·V⁻¹·s⁻¹, versus only 0.24 cm²·V⁻¹·s⁻¹ for the analogous copolymer P(ThDPP-FVF) in which the DPP unit is thiophene-flanked [1]. Both polymers share the identical (E)-1,2-di(furan-2-yl)ethene linker; the sole structural variable is the heterocycle flanking the DPP core. The 1.88-fold mobility advantage demonstrates that the furan–furan combination provides superior hole-transport efficiency relative to the furan–thiophene hybrid architecture.
| Evidence Dimension | Hole carrier mobility in OFET devices |
|---|---|
| Target Compound Data | P(FDPP-FVF): μₕ = 0.45 cm²·V⁻¹·s⁻¹ |
| Comparator Or Baseline | P(ThDPP-FVF): μₕ = 0.24 cm²·V⁻¹·s⁻¹ |
| Quantified Difference | 1.88× higher hole mobility for the furan-flanked DPP copolymer (0.45 vs. 0.24 cm²·V⁻¹·s⁻¹) |
| Conditions | Bottom gate–bottom contact OFET devices; spin-cast polymer films; thermally annealed |
Why This Matters
For procurement decisions in OFET material development, the nearly 2× mobility enhancement directly translates to higher on-current and faster switching speeds, making the furan-flanked DPP + furan-ethene architecture the preferred choice when maximizing p-type device performance is critical.
- [1] Du, J.; Bulumulla, C.; Mejia, I.; McCandless, G. T.; Biewer, M. C.; Stefan, M. C. Evaluation of (E)-1,2-di(furan-2-yl)ethene as Building Unit in Diketopyrrolopyrrole Alternating Copolymers for Transistors. Polym. Chem. 2017, 8 (39), 6181–6187. View Source
